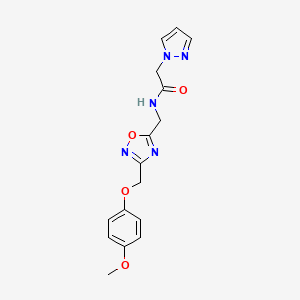

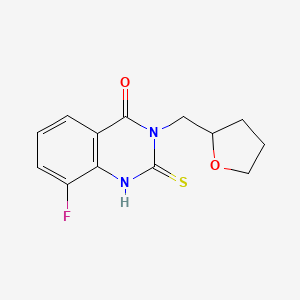

![molecular formula C19H15ClN2O B2498538 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-18-1](/img/structure/B2498538.png)

2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one and related compounds typically involves strategies that ensure the formation of the cinnolinone core with the appropriate substitutions. Studies have explored various routes to synthesize condensed pyridazine derivatives, including 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, which are notable for their affinity to certain receptors and have been synthesized and tested for their binding studies, suggesting the importance of the structural configuration for their activity (Nakao et al., 1990).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical reactivity and interactions. The structure-activity relationship studies, as mentioned, indicate that topographical planarity or pseudoplanarity is essential for high affinity towards certain receptors, suggesting a critical aspect of its molecular structure that influences its biological activity (Nakao et al., 1990).

Chemical Reactions and Properties

Compounds within the benzo[h]cinnolin-3(2H)-one series, including 2-(4-chlorobenzyl) derivatives, exhibit interesting chemical reactivities, such as their behavior towards hydrazine and their ability to undergo various chemical transformations. These reactions can lead to the synthesis of novel compounds with significant pharmacological activities (Villa et al., 1999).

Wissenschaftliche Forschungsanwendungen

Photochemical Formation and Mechanism

5,6-Dihydrobenzo[c]cinnoline, a related compound to 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, has been studied for its role in the photochemical formation of carbazole. It has been established that the protonated species of this reactant undergoes photoreaction, primarily in the first excited singlet state, leading to hydrogen atom abstraction and elimination of the amino radical (Inoue, Hiroshima, & Miyazaki, 1979).

Synthesis and Binding Studies

A series of compounds related to 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one were synthesized and found to exhibit high affinity to the benzodiazepine receptor. These studies highlighted the importance of topographical planarity or pseudoplanarity in these molecules for high receptor affinity, contributing to the understanding of structure-activity relationships (Nakao et al., 1990).

Pharmacological Evaluation

Investigations into the pharmacological properties of related dihydrobenzo[c]cinnolinones have been conducted, revealing that some derivatives display hypotensive, antihypertensive, and antiaggregating activities. These studies provide insights into the potential therapeutic applications of these compounds (Pinna et al., 1996).

Photochemical Cyclodehydrogenations

Research on photochemical cyclodehydrogenations of substituted azobenzenes to produce benzo[c]cinnolines, including 2-chlorobenzo[c]cinnoline, highlights the potential for creating structurally diverse compounds through photochemical processes. These reactions have been explored for their mechanistic insights and potential applications in organic synthesis (Badger, Drewer, & Lewis, 1964).

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMWWQNHDCIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

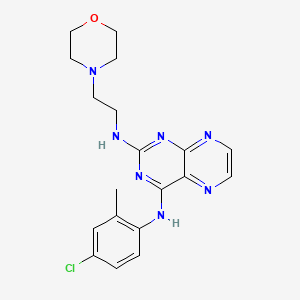

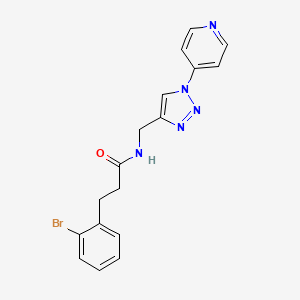

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

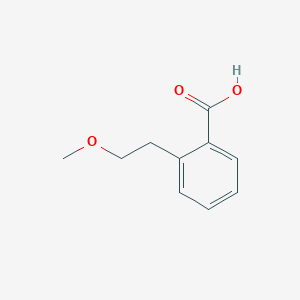

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

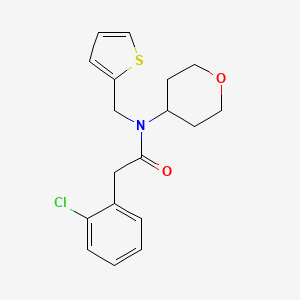

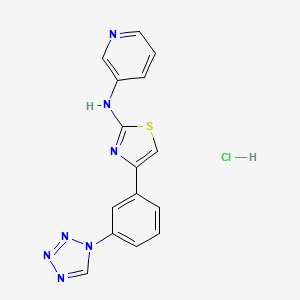

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

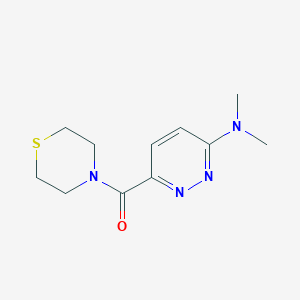

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)